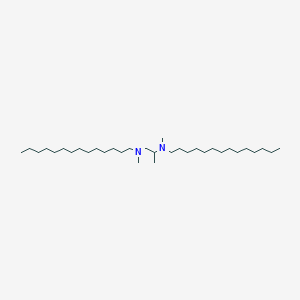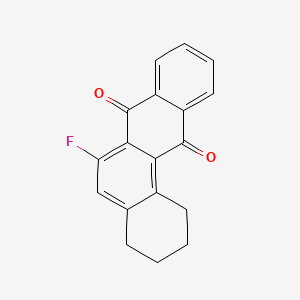
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzanthracene, which is known for its polycyclic aromatic hydrocarbon structure. The addition of a fluoro group and the tetrahydro modification make this compound unique and potentially useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- typically involves multiple steps. The starting material is often benzanthracene, which undergoes a series of reactions including fluorination and hydrogenation. The reaction conditions usually require specific catalysts and solvents to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The fluoro group and the polycyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene-7,12-dione: Lacks the fluoro group and tetrahydro modification.
6-Fluoro-benz(a)anthracene: Lacks the dione and tetrahydro modification.
1,2,3,4-Tetrahydro-benz(a)anthracene: Lacks the fluoro group and dione modification.
Uniqueness
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is unique due to the combination of the fluoro group, dione, and tetrahydro modifications
Eigenschaften
CAS-Nummer |
104761-58-2 |
|---|---|
Molekularformel |
C18H13FO2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
6-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H13FO2/c19-14-9-10-5-1-2-6-11(10)15-16(14)18(21)13-8-4-3-7-12(13)17(15)20/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
GUZXPBWUCOZMCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C3C(=C(C=C2C1)F)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


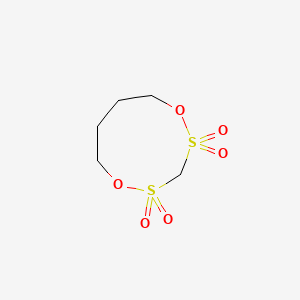
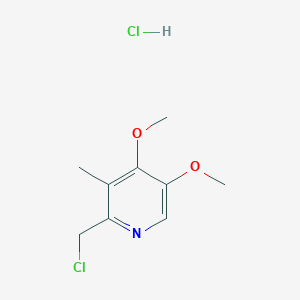
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
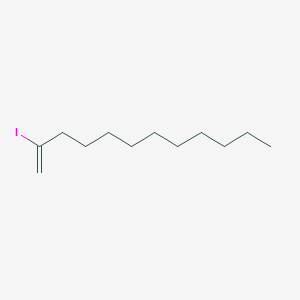
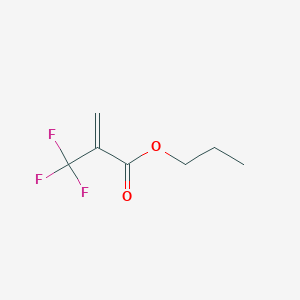
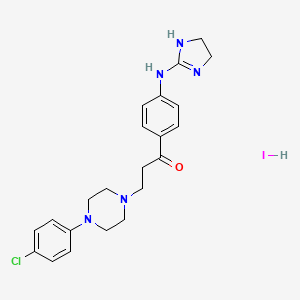
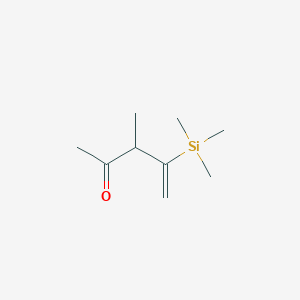
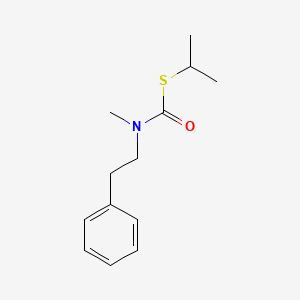
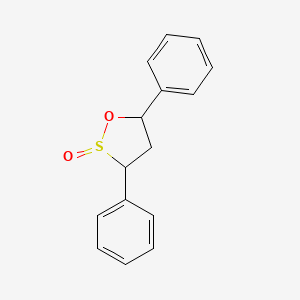
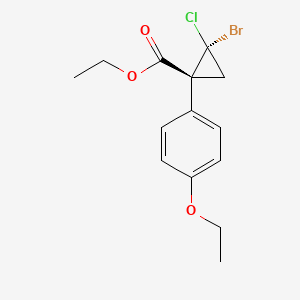
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
